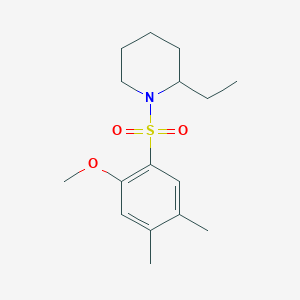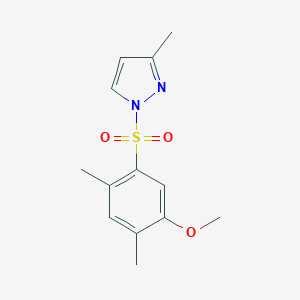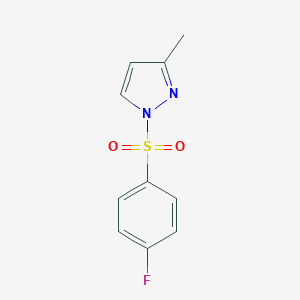
2,4-dichloro-5-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the thiophene ring and the sulfonamide group in its structure suggests potential biological activity, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-5-methylbenzenesulfonyl chloride and thiophen-2-ylmethanamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine.
Procedure: The sulfonyl chloride is reacted with the amine in the presence of the base, leading to the formation of the sulfonamide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can oxidize the thiophene ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Sulfoxides or sulfones derived from the thiophene ring.
Reduction: Reduced forms of the thiophene ring or the sulfonamide group.
Hydrolysis: Breakdown products including the corresponding amine and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties. The sulfonamide group is known to inhibit bacterial enzymes, making it a candidate for antibiotic development.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its ability to bind to active sites.
Chemical Biology: It serves as a probe to understand the biological pathways involving sulfonamide-sensitive enzymes.
Industrial Applications: It can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-5-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide involves the inhibition of enzymes that are crucial for bacterial cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in the treatment of bacterial infections, particularly in combination with other antibiotics.
Sulfisoxazole: Known for its broad-spectrum antibacterial activity.
Uniqueness
2,4-Dichloro-5-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to the presence of the thiophene ring, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also impart different pharmacokinetic properties compared to other sulfonamides, potentially leading to improved efficacy and reduced side effects.
Eigenschaften
IUPAC Name |
2,4-dichloro-5-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO2S2/c1-8-5-12(11(14)6-10(8)13)19(16,17)15-7-9-3-2-4-18-9/h2-6,15H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQFFRKSEDIDAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B345327.png)



![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B345336.png)


![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B345342.png)
